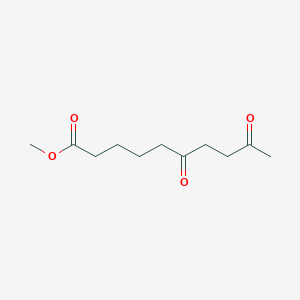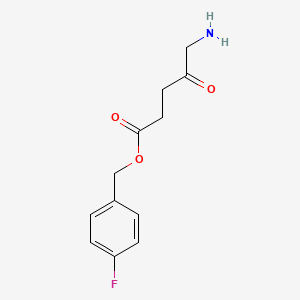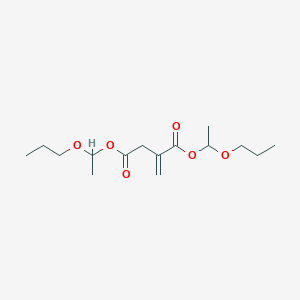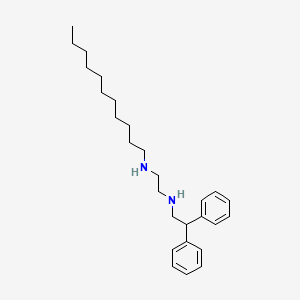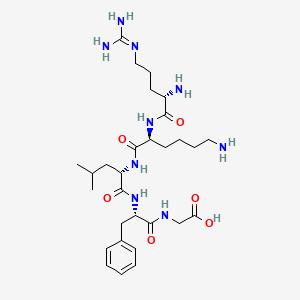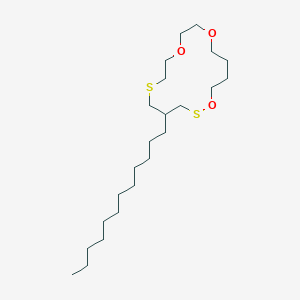![molecular formula C8H17NO B14241682 Acetamide, N-[(1R)-1,2,2-trimethylpropyl]- CAS No. 213272-98-1](/img/structure/B14241682.png)
Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-: is an organic compound with the molecular formula C8H17NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a (1R)-1,2,2-trimethylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[(1R)-1,2,2-trimethylpropyl]- can be achieved through several methods. One common approach involves the reaction of acetic anhydride with (1R)-1,2,2-trimethylpropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-[(1R)-1,2,2-trimethylpropyl]- often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Acetamide, N-[(1R)-1,2,2-trimethylpropyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amide group can participate in substitution reactions, where the (1R)-1,2,2-trimethylpropyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Acetamide, N-[(1R)-1,2,2-trimethylpropyl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[(1R)-1,2,2-trimethylpropyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Acetamide: The parent compound, which lacks the (1R)-1,2,2-trimethylpropyl group.
N-Methylacetamide: A derivative where the hydrogen atom of the amide group is replaced by a methyl group.
N-Ethylacetamide: A derivative with an ethyl group replacing the hydrogen atom of the amide group.
Uniqueness: Acetamide, N-[(1R)-1,2,2-trimethylpropyl]- is unique due to the presence of the (1R)-1,2,2-trimethylpropyl group, which imparts distinct structural and chemical properties
Propiedades
Número CAS |
213272-98-1 |
|---|---|
Fórmula molecular |
C8H17NO |
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
N-[(2R)-3,3-dimethylbutan-2-yl]acetamide |
InChI |
InChI=1S/C8H17NO/c1-6(8(3,4)5)9-7(2)10/h6H,1-5H3,(H,9,10)/t6-/m1/s1 |
Clave InChI |
UHISWKXODLBRNT-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C(C)(C)C)NC(=O)C |
SMILES canónico |
CC(C(C)(C)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


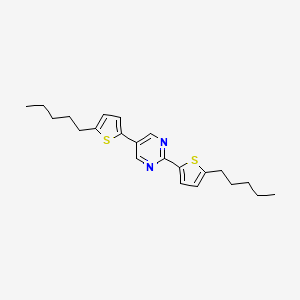
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
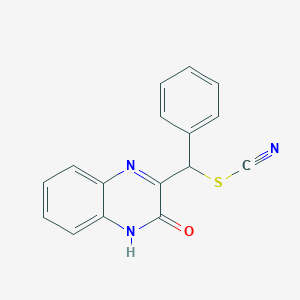


![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)
